2-(Dipropylamino)ethanol (DPEA, CAS 3238-75-3) is a heavily hindered tertiary amino alcohol characterized by its dual propyl substitution and single ethanol group. In industrial and advanced laboratory settings, it is primarily procured as a high-capacity solvent for CO2 capture (gas sweetening), a specialized ligand for metal-organic frameworks (MOFs), and a low-volatility precursor for biocides and pharmaceuticals [1]. Its defining commercial value lies in its specific steric profile, which prevents direct carbamate formation during CO2 absorption, and its exceptionally low vapor pressure compared to lower-chain analogs, ensuring minimal solvent loss and extended operational lifespan in continuous processes [2].
Procuring lower-chain tertiary amines, such as 2-(dimethylamino)ethanol (DMEA) or 2-(diethylamino)ethanol (DEEA), as direct substitutes for DPEA compromises both process efficiency and safety. While DMEA and DEEA share the same core functional groups, their reduced steric hindrance alters metal-ligand dissociation constants in coordination chemistry, leading to unpredictable stability in MOF dispersions and fluorescent sensors [1]. More critically for industrial scale-up, the shorter alkyl chains drastically increase volatility; substituting DPEA with DMEA results in a massive increase in vapor pressure and a drop in boiling point from >190°C to 134°C. This directly translates to unacceptable solvent makeup costs, increased fugitive emissions, and higher toxicity risks in open or continuous-flow scrubbing architectures [2].
2-(Dipropylamino)ethanol (DPEA) exhibits a highly suppressed volatility profile compared to lower-chain alkanolamines. While the industry-standard 2-(dimethylamino)ethanol (DMEA) has a boiling point of 134°C and significant vapor pressure at ambient conditions, DPEA possesses a much higher boiling point (71-72°C at 17 Torr, translating to >190°C at atmospheric pressure) and negligible ambient vapor pressure [1]. This structural modification drastically reduces evaporative losses in continuous-flow scrubbing architectures.
| Evidence Dimension | Volatility / Boiling Point |
| Target Compound Data | 71-72°C at 17 Torr (>190°C at 1 atm) |
| Comparator Or Baseline | DMEA: 134°C at 1 atm |
| Quantified Difference | >50°C increase in normal boiling point |
| Conditions | Standard atmospheric vs. reduced pressure distillation |
Minimizes solvent makeup costs and mitigates fugitive emission risks in open or continuous-cycle industrial gas treating.
The dual propyl substitution on DPEA creates severe steric hindrance around the nitrogen center, completely inhibiting the formation of stable carbamates during CO2 absorption. Instead, the reaction is forced entirely down the bicarbonate formation pathway. This mechanism allows DPEA to achieve a theoretical CO2 loading capacity of 1.0 mol CO2 per mol of amine, whereas unhindered primary and secondary amines are stoichiometrically limited to 0.5 mol CO2 per mol of amine [1].
| Evidence Dimension | Theoretical CO2 Loading Capacity |
| Target Compound Data | 1.0 mol CO2 / mol amine |
| Comparator Or Baseline | Primary/Secondary Amines (e.g., MEA): 0.5 mol CO2 / mol amine |
| Quantified Difference | 100% increase in theoretical molar capacity |
| Conditions | Aqueous amine gas treating systems |
Doubles the theoretical carbon capture capacity per mole of amine, significantly reducing the required solvent volume and circulation rates.
The dipropyl substitution on DPEA provides a precise degree of steric hindrance that modulates its Lewis basicity without completely occluding the nitrogen lone pair. This allows DPEA to form stable coordinate bonds with transition metals (e.g., Zn2+) with specific dissociation constants that differ from less hindered analogs like DEEA or overly hindered analogs like tert-butyl derivatives [1]. This predictable binding behavior is critical for synthesizing solution-processable metal-organic frameworks (MOFs) and dual-metal buffered fluorescent sensors where precise ligand-metal stoichiometry (1:1 or 1:2) is required [2].
| Evidence Dimension | Steric modulation of Lewis basicity |
| Target Compound Data | Dipropyl substitution (moderate steric bulk) |
| Comparator Or Baseline | Dimethyl/Diethyl (low bulk) or tert-Butyl (high bulk) |
| Quantified Difference | Optimized steric profile for specific dissociation constants |
| Conditions | Metal-ligand complexation (e.g., Zn2+ binding) |
Provides a structurally tuned precursor for advanced materials where precise control over metal-ligand dissociation is a strict design requirement.
DPEA is utilized as a high-value tertiary amine building block in the formulation of biocides and microbially stabilizing agents. Unlike shorter-chain amines that contribute to high volatile organic compound (VOC) emissions and strong odors, DPEA's extended alkyl chains and higher molecular weight (145.24 g/mol) inherently reduce VOC content [1]. This makes it a highly effective neutralizing additive and supplementary pigment dispersant in paints, coatings, and metalworking fluids where strict environmental and occupational exposure limits apply.
| Evidence Dimension | VOC Contribution and Odor Profile |
| Target Compound Data | Low VOC, reduced odor (MW 145.24 g/mol) |
| Comparator Or Baseline | Lower-chain amines (e.g., DMEA, MW 89.14 g/mol) |
| Quantified Difference | Significantly reduced volatility and odor threshold |
| Conditions | Aqueous paints, coatings, and biocidal formulations |
Enables the formulation of compliant, low-odor industrial coatings and biocides without sacrificing antimicrobial efficacy or pH stability.
Due to its strictly bicarbonate-forming mechanism and exceptionally low vapor pressure, DPEA is an ideal candidate for aqueous amine scrubbing systems. It is particularly suited for continuous-flow industrial gas sweetening where minimizing solvent makeup costs and maximizing CO2 loading per cycle are critical procurement priorities [1].
Leveraging its specific steric profile and Lewis basicity, DPEA is utilized as a dispersion-stabilizing ligand for metal-organic frameworks. It coordinates with metal nodes on the MOF surface, preventing agglomeration and enabling the formulation of stable, solution-processable mixed matrix membranes [2].
DPEA serves as a high-value tertiary amine building block for the synthesis of quaternary ammonium compounds used as fuel additives and biocides. Its dipropyl groups provide a specific lipophilic balance that enhances the solubility and efficacy of the resulting active pharmaceutical or antimicrobial ingredients compared to lower-chain derivatives [3].
Irritant